molecular formula C22H18ClFN4O2S B2450378 N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1261004-88-9

N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2450378
CAS RN: 1261004-88-9
M. Wt: 456.92
InChI Key: MWBUHBSNUIFMRT-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18ClFN4O2S and its molecular weight is 456.92. The purity is usually 95%.
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Scientific Research Applications

Imaging Agent Development

One significant application of related compounds involves the development of selective radioligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). A study highlights the synthesis of DPA-714, a compound with a fluorine atom in its structure, enabling labeling with fluorine-18 for in vivo imaging. This research provides a foundation for understanding how modifications in the chemical structure can enhance imaging agent properties for potential clinical applications (Dollé et al., 2008).

Antitumor Activity

A novel series of compounds, including those related to the structure of interest, have shown significant anti-inflammatory and antitumor activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and assessed for anti-inflammatory activity, with some derivatives demonstrating significant effects (Sunder & Maleraju, 2013). Furthermore, fluoro-substituted compounds, similar in structure, have shown anti-lung cancer activity in vitro, indicating their potential as therapeutic agents in cancer treatment (Hammam et al., 2005).

Antimicrobial Properties

Compounds structurally related to N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide have also been explored for their antimicrobial properties. A study on thienopyrimidine linked rhodanine derivatives revealed that some compounds exhibit potent antibacterial potency against various bacterial strains, including E. coli and B. subtilis, with minimum inhibitory concentrations comparable to standard antibiotics (Kerru et al., 2019).

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O2S/c1-2-28-21(30)20-19(15(11-25-20)13-6-4-3-5-7-13)27-22(28)31-12-18(29)26-17-9-8-14(24)10-16(17)23/h3-11,25H,2,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBUHBSNUIFMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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